O=C(C1=C(CCC2=CC=C(OC)C=C2)C=CC=C1)O
. The average mass of the molecule is 256.296 Da .
The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid typically involves the following methods:
The molecular structure of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid can be described as follows:
COc1ccc(CCc2ccccc2C(=O)O)cc1
, which illustrates the connectivity of atoms in the molecule.2-[2-(4-Methoxyphenyl)ethyl]benzoic acid can participate in several chemical reactions:
The mechanism of action for 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid primarily involves its interaction with biological systems:
The physical and chemical properties of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid include:
The applications of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid span several fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2